molecular formula C20H23N3O2S2 B12132241 (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B12132241
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: YFQWFVCHWUYDGJ-AQTBWJFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an indole moiety, a morpholine ring, and a thiazolidinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid or ester under basic conditions to form the thiazolidinone ring.

    Introduction of the Indole Moiety: The indole group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiazolidinone ring could participate in binding to proteins or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carbinol and indomethacin.

    Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxylic acid.

Uniqueness

The uniqueness of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups. The presence of the indole, morpholine, and thiazolidinone moieties in a single molecule provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C20H23N3O2S2

Molekulargewicht

401.5 g/mol

IUPAC-Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23N3O2S2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18-19(24)23(20(26)27-18)8-4-7-22-9-11-25-12-10-22/h2-3,5-6,13-14H,4,7-12H2,1H3/b18-13-

InChI-Schlüssel

YFQWFVCHWUYDGJ-AQTBWJFISA-N

Isomerische SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CCCN4CCOCC4

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CCCN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.